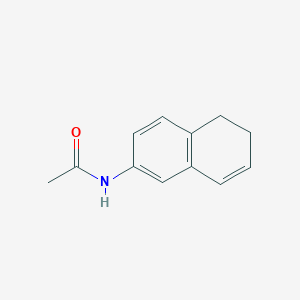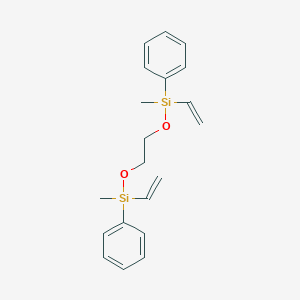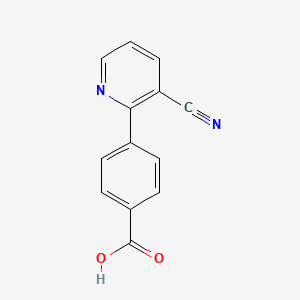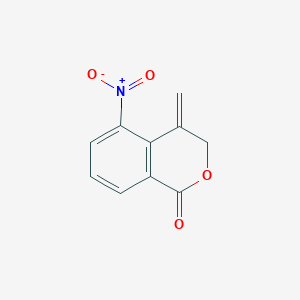![molecular formula C20H31NO B15171455 N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine CAS No. 920280-73-5](/img/structure/B15171455.png)
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxycyclohexyl intermediate. One common method involves the reaction of cyclohexanol with benzyl chloride in the presence of a base to form benzyloxycyclohexane. This intermediate is then subjected to further reactions to introduce the cycloheptanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine
- N-[4-(Benzyloxy)cyclohexyl]cyclohexanamine
Uniqueness
N-[4-(Benzyloxy)cycloheptanamine] stands out due to its unique combination of a benzyloxy group and a cycloheptanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920280-73-5 |
|---|---|
Formule moléculaire |
C20H31NO |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-(4-phenylmethoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C20H31NO/c1-2-7-11-18(10-6-1)21-19-12-14-20(15-13-19)22-16-17-8-4-3-5-9-17/h3-5,8-9,18-21H,1-2,6-7,10-16H2 |
Clé InChI |
GDRFEGCPAAWLOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


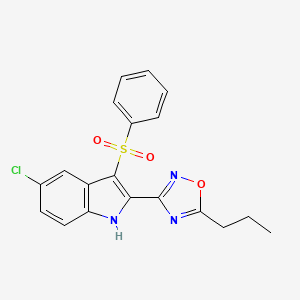
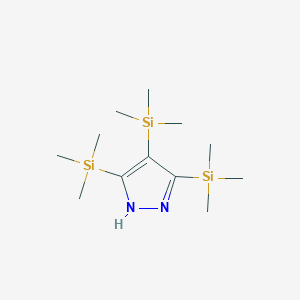
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

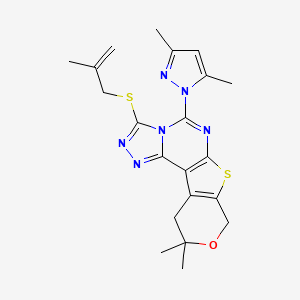
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
